Cas no 1160474-43-0 (5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for constructing benzofuran-based scaffolds. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its carboxylic acid moiety enables derivatization into esters, amides, or other derivatives, broadening its utility in medicinal chemistry and materials science. This compound is particularly useful in the development of pharmacologically active molecules due to its well-defined reactivity and compatibility with diverse reaction conditions.
5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid structure
1160474-43-0 structure
商品名:5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid
CAS番号:1160474-43-0
MF:C14H14BrNO5
メガワット:356.16866350174
MDL:MFCD12025882
CID:4574188
PubChem ID:45588238

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
    • 5-BROMO-3-((TERT-BUTOXYCARBONYL)AMINO)BENZOFURAN-2-CARBOXYLIC ACID
    • 5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid
    • MDL: MFCD12025882
    • インチ: 1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: JHXLHVUPGWZODE-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(Br)C=C2C(NC(OC(C)(C)C)=O)=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 355.006
  • どういたいしつりょう: 355.006
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8A^2

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
CD-0294-25G
5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
1160474-43-0 >95%
25g
£7920.00 2025-02-09
Key Organics Ltd
CD-0294-5G
5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
1160474-43-0 >95%
5g
£1980.00 2025-02-09
Chemenu
CM309735-1g
5-Bromo-3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid
1160474-43-0 95%
1g
$495 2021-06-17
Alichem
A019100688-1g
5-Bromo-3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid
1160474-43-0 95%
1g
$929.22 2023-09-04
Enamine
EN300-1177896-5000mg
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
1160474-43-0
5000mg
$3922.0 2023-10-03
A2B Chem LLC
AI85377-500mg
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
1160474-43-0 >95%
500mg
$556.00 2024-04-20
abcr
AB269383-500mg
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid, 95%; .
1160474-43-0 95%
500mg
€497.00 2025-02-13
A2B Chem LLC
AI85377-5mg
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
1160474-43-0 >95%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI85377-1g
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
1160474-43-0 >95%
1g
$802.00 2024-04-20
Enamine
EN300-1177896-10000mg
5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
1160474-43-0
10000mg
$7654.0 2023-10-03

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid 関連文献

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acidに関する追加情報

Introduction to 5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic Acid (CAS No. 1160474-43-0)

5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1160474-43-0, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of a bromine substituent and a tert-butoxycarbonyl (Boc) protected amino group, make it an invaluable building block for medicinal chemists.

The benzofuran core of this molecule is particularly noteworthy, as benzofuran derivatives are known for their diverse biological activities. These derivatives have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The introduction of a bromine atom at the 5-position enhances the reactivity of the benzofuran ring, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Boc-protected amino group at the 3-position provides stability to the compound during synthetic procedures while protecting the amine functionality from unwanted side reactions. This protection-deprotection strategy is a common practice in peptide and amine synthesis, ensuring high yields and purity of the final product. The carboxylic acid group at the 2-position further extends the utility of this compound as a precursor for more complex molecules, including peptidomimetics and heterocyclic scaffolds.

Recent advancements in synthetic methodologies have highlighted the importance of such intermediates in drug discovery. For instance, researchers have utilized 5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid to develop novel inhibitors targeting specific enzymes involved in disease pathways. One notable area of research has been its application in creating small-molecule modulators of kinases, which play a critical role in cell signaling and are often dysregulated in cancer.

In addition to its role in kinase inhibition, this compound has been explored as a precursor for developing antimicrobial agents. The benzofuran scaffold is known to exhibit potent activity against various bacterial and fungal strains, making it an attractive candidate for drug development. The bromine substituent enhances its binding affinity to bacterial enzymes, leading to improved efficacy. Furthermore, the Boc protection allows for selective functionalization, enabling the synthesis of analogs with enhanced pharmacokinetic properties.

The pharmaceutical industry has also leveraged this compound in the development of targeted therapies for neurological disorders. Benzofuran derivatives have shown promise in modulating neurotransmitter systems, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of 5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid allows medicinal chemists to modify various positions on the ring, leading to compounds with tailored biological activities.

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include bromination at the 5-position followed by Boc protection of the amino group. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce additional functional groups or to construct more complex molecular architectures. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical applications.

The growing interest in heterocyclic compounds like benzofurans has driven innovation in synthetic chemistry. Researchers have developed novel catalytic systems that enhance the efficiency and selectivity of reactions involving these scaffolds. For example, transition-metal-catalyzed C-H activation has enabled direct functionalization of benzofuran rings without extensive pre-functionalization steps, streamlining synthetic routes.

In conclusion, 5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid (CAS No. 1160474-43-0) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing bioactive molecules targeting various diseases. The ongoing advancements in synthetic methodologies continue to expand its applications, reinforcing its importance in drug discovery and development.

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